molecular formula C12H10N3OP B1619184 Diphenylphosphinic azide CAS No. 4129-17-3

Diphenylphosphinic azide

Cat. No. B1619184
CAS RN: 4129-17-3
M. Wt: 243.2 g/mol
InChI Key: MKRTXPORKIRPDG-UHFFFAOYSA-N
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Description

Diphenylphosphinic azide is an organophosphinic acid compound . It acts as a reagent for the synthesis of peptides and phosphoramidates by reacting with amines . It is also used in the preparation of oligosaccharides linked with carbamate and urea bonds utilizing modified Curtis rearrangement .


Synthesis Analysis

Diphenylphosphinic azide has shown significant synthetic versatility . It is used in isocyanate synthesis, especially in the Curtius rearrangement . It is also used in the stereospecific conversion of alcohol into azide , as a coupling reagent in macrolactamization , in allylic amine synthesis , and in aziridination .


Molecular Structure Analysis

Diphenylphosphinic azide has a linear formula of (C6H5O)2P(O)N3 . Its molecular weight is 275.20 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Diphenylphosphinic azide undergoes pseudohalogen replacement of the azido group by treatment with nucleophilic reagents, such as ammonia and various amines . It is used as a reagent for the synthesis of peptides by virtue of its reactions with carboxylic acids leading to either the urethane or the amide .


Physical And Chemical Properties Analysis

Diphenylphosphinic azide is a liquid with a refractive index of 1.551 . It has a boiling point of 157 °C/0.17 mmHg and a density of 1.277 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

1. Chemical Synthesis and Reactions

Diphenylphosphinic azide has been utilized in various chemical synthesis processes. For instance, it has been employed in the Staudinger reaction with azides of diphenylphosphinic, diphenylthiophosphinic, and diphenylphosphoric acids to convert diphenylphosphinite, a 1,4-benzodiazepine 3-O-derivative, into corresponding imides (Gololobov et al., 2014). Similarly, it has been a part of the synthesis of pyridine− and imidazole−phosphinimine bidentate ligand complexes that are significant for ethylene oligomerization catalysts (Spencer et al., 2003).

2. Photochemistry Studies

Diphenylphosphoryl azide's photochemistry has been a subject of study. Through ultrafast spectroscopy and computational methods, researchers have observed singlet phosphorylnitrene formation, which offers insights into the mechanisms of photochemical reactions involving diphenylphosphoryl azide (Vyas et al., 2010).

3. Polymer-Supported Applications

A polymer-supported version of diphenylphosphoryl azide has been prepared, showing reduced toxicity, moisture tolerance, and ease of workup. This form of diphenylphosphoryl azide has been used in Curtius rearrangement reactions for converting carboxylic acids to urethanes and ureas (Lu & Taylor, 2003).

4. Synthesis of Complex Organic Compounds

Diphenylphosphoryl azide has been critical in synthesizing various complex organic compounds. For example, its application in Staudinger-type N-glycopyranosyl amide synthesis and in the synthesis of Nα-Fmoc/Bsmoc/Boc/Z-protected ureidopeptides and peptidyl ureas demonstrates its versatility in organic chemistry (Temelkoff et al., 2006); (Sureshbabu et al., 2008).

5. Electrochemical Applications

Diphenylphosphinates, closely related to diphenylphosphoryl azide, have been used in electrochemical reactions. For instance, their electrochemical reduction leads to deoxygenated products, presenting a novel methodology in organic chemistry (Lam & Markó, 2011).

Safety And Hazards

Diphenylphosphinic azide is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid getting it in eyes, on skin, or on clothing, and to use personal protective equipment .

properties

IUPAC Name

[azido(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N3OP/c13-14-15-17(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRTXPORKIRPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194275
Record name Phosphinic azide, diphenyl-
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Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diphenylphosphinic azide

CAS RN

4129-17-3
Record name P,P-Diphenylphosphinic azide
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Record name Phosphinic azide, diphenyl-
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Record name Diphenylphosphinic azide
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Record name Phosphinic azide, diphenyl-
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Synthesis routes and methods I

Procedure details

Following a previously [Paciorek et al, Inorg. Nucl. Chem. Letters, 2, 39 (1966)] developed procedure, diphenylphosphinyl chloride (14.87 g, 62.86mmol) was introduced into a tube (in the inert atmosphere enclosure). Trimethylsilyl azide (10.45 g, 90.69 mmol) was then condensed onto this material on a vacuum line at liquid nitrogen temperature. The tube was sealed in vacuo and heated at 60° C for 48 hr. Thereafter, it was cooled, opened to a vacuum system and the volatiles were collected in a liquid nitrogen trap (originally without pumping at room temperature, finally with pumping at 70° C). The total time required to remove the volatiles (excess (CH3)3SiN3 and the by-product (CH3)3SiCl) was 16 hr. A quantitative yield of pure diphenylphosphinyl azide was realized.
Quantity
14.87 g
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reactant
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10.45 g
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Synthesis routes and methods II

Procedure details

Coupling of the tosylate salt of benzyl glycinate with acid 9 proceeded smoothly to give the protected acyclic precursor 12, Scheme 5. Simultaneous hydrogenolysis of the Cbz and Bn protecting groups followed by cyclization with diphenylphosphoryl azide (DPPA) in dilute DMF solution afforded cyclic tripeptide methyl ester 13 in high yield.40In anticipation of future incorporation of amino acids beside Gly into the mimic, DPPA was chosen for cyclization because of the low propensity of acyl azides to racemize.41This cyclization has also been performed with Ala in the central position in 80% yield. ##STR6##
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[Compound]
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acid 9
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[Compound]
Name
Cbz
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Synthesis routes and methods III

Procedure details

Following the procedure of Baldwin and Washburn, J. Org. Chem., 30, 3860 (1965), 6.99 g (0.0297 mole) of diphenylphosphinyl chloride and 2.09 g (0.032 mole) of sodium azide were stirred in 40 ml of anhydrous acetone under a nitrogen atmosphere for 48 hours. The sodium chloride and unreacted sodium azide was removed by gravity filtration and the acetone solvent removed in vacuo. The crude diphenylphosphinic azide was analyzed for Cl content and in all cases only trace quantities (less than .1%) were found. The colorless diphenylphosphinic azide was purified by distillation to yield 6.31 g (87%) boiling at 138°-140° C./0.05 mm; literature value 137°-140° C./0.05 mm.
Quantity
6.99 g
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reactant
Reaction Step One
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2.09 g
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reactant
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40 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylphosphinic azide
Reactant of Route 2
Diphenylphosphinic azide

Citations

For This Compound
40
Citations
RA Baldwin, RM Washburn - The Journal of Organic Chemistry, 1965 - ACS Publications
… also no evidence for reaction when diphenylphosphinic azide was stored under oxygen in a sealed vial for severalweeks. N-(Diarylphosphinyl)iminophosphoranes.—Of particular …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
MJP Harger, S Westlake - Tetrahedron, 1982 - Elsevier
… interesting photochemical reactions of diphenylphosphinic azide appeared from Majoral et al.’ … Two such products were found in our photolysis of diphenylphosphinic azide in methanol, …
MJP Harger, S Westlake - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… It was seen to be entirely the sulphilimine in experiments with diphenylphosphinic azide (l), but the sulphilimine contaminated with a little amide (15) in experiments with t-butyl(pheny1)…
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
S Westlake - 1981 - search.proquest.com
… Trimethylsilyl chloride and excess trimethyIsily1 azide were removed by fractional distillation leaving as a clear liquid pure diphenylphosphinic azide (11). The yield was quantitative. …
KD Berlin, R Ranganathan… - Journal of Heterocyclic …, 1968 - Wiley Online Library
… We have found that reaction of diphenylphosphinic azide (la) with arylacetonitriles leads to tetrazolines which contrasts with the amino triazoles reported by others when alkyl or aryl …
N KAWAI, N KATO, Y HAMADA… - Chemical and …, 1983 - jstage.jst.go.jp
… Reaction of diphenylphosphinic azide (8) with the pyrrolidine enamine 13 of 4-isobuty1propiophenone afforded two amidines 153 and 16a, which were derived from the 153-dipolar …
Number of citations: 20 www.jstage.jst.go.jp
WT Reichle - Inorganic Chemistry, 1964 - ACS Publications
… Benzenesulfonyl azide affords azobenzene, nitrogen, sulfur dioxide, as well as unidentifiables, and diphenylphosphinic azide gives products with phenyl groups bound to a nitrogen …
Number of citations: 124 0-pubs-acs-org.brum.beds.ac.uk
RL Dorow - 1990 - search.proquest.com
… In the Bertrand study, diphenylphosphinic azide, 12, was photolyzed in methanol to give the phosphonamidate, 11 (Scheme 11). When the photolysis was carried out under the same …
OG Sinyashin, IP Romanova… - … , Sulfur, and Silicon …, 1999 - Taylor & Francis
… The cyclóddition of diphenylphosphinic azide to fullerene has been determined to lead to the 1-[(N-diphenylphosphoryl)amino]-2-hydroxy[60]fullerene (1), the mixture of phosphorylated …
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Diphenylphosphinic azide - Ho - Major Reference Works - Wiley Online Library …

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